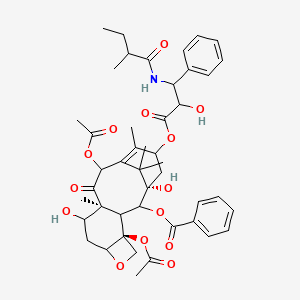
Dihidrocephalomannina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S,4S,10S)-4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-(2-methylbutanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a chemical compound that is structurally similar to paclitaxel, a well-known anticancer agent. It is an analogue of cephalomannine and exhibits reduced cytotoxicity and tubulin binding compared to paclitaxel . The compound has a molecular formula of C45H55NO14 and a molecular weight of 833.92 g/mol .
Aplicaciones Científicas De Investigación
[(1S,4S,10S)-4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-(2-methylbutanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate has several scientific research applications, including:
Mecanismo De Acción
Target of Action
Dihydrocephalomannine, an analogue of Paclitaxel , primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells. Tubulin plays a crucial role in maintaining cell structure, providing platforms for intracellular transport, and forming the mitotic spindle during cell division .
Mode of Action
Dihydrocephalomannine interacts with tubulin by binding to it . This binding leads to a reduction in the cytotoxicity and tubulin binding compared to Paclitaxel
Biochemical Pathways
The primary biochemical pathway affected by Dihydrocephalomannine is the microtubule dynamics . By binding to tubulin, Dihydrocephalomannine can influence the assembly and disassembly of microtubules, which are crucial for cell division and intracellular transport
Result of Action
The binding of Dihydrocephalomannine to tubulin results in reduced cytotoxicity compared to Paclitaxel . This suggests that Dihydrocephalomannine may have a less toxic effect on cells, potentially leading to fewer side effects.
Análisis Bioquímico
Biochemical Properties
Dihydrocephalomannine interacts with various biomolecules, primarily tubulin . It shows reduced cytotoxicity and tubulin binding compared to Paclitaxel . This suggests that Dihydrocephalomannine may have a different interaction mechanism with tubulin, potentially leading to different biochemical reactions.
Molecular Mechanism
It is known that the compound has a reduced ability to bind to tubulin compared to Paclitaxel . This suggests that Dihydrocephalomannine may interact differently with tubulin at the molecular level, potentially leading to different effects on cell function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
[(1S,4S,10S)-4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-(2-methylbutanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate can be synthesized through the modification of cephalomannine, which is found in species of the Taxus plant . The synthetic route involves the reduction of cephalomannine to produce dihydrocephalomannine. The reaction conditions typically include the use of reducing agents such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of dihydrocephalomannine involves the extraction of cephalomannine from Taxus species followed by its chemical modification. The process includes multiple steps of purification and chemical reactions to ensure the desired product is obtained with high purity .
Análisis De Reacciones Químicas
Types of Reactions
[(1S,4S,10S)-4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-(2-methylbutanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens or nucleophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully reduced analogues .
Comparación Con Compuestos Similares
Similar Compounds
Paclitaxel: A well-known anticancer agent with higher cytotoxicity and stronger tubulin binding compared to dihydrocephalomannine.
Cephalomannine: The parent compound from which dihydrocephalomannine is derived, also found in Taxus species.
Docetaxel: Another taxane derivative with similar mechanisms of action but different pharmacokinetic properties.
Uniqueness
[(1S,4S,10S)-4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-(2-methylbutanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is unique due to its reduced cytotoxicity and tubulin binding compared to paclitaxel, making it a valuable compound for research into less toxic anticancer agents .
Propiedades
Número CAS |
159001-25-9 |
|---|---|
Fórmula molecular |
C45H55NO14 |
Peso molecular |
833.9 g/mol |
Nombre IUPAC |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(2-methylbutanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C45H55NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h10-19,23,29-31,33-36,38,49-50,55H,9,20-22H2,1-8H3,(H,46,52)/t23?,29-,30-,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1 |
Clave InChI |
OKEKLOJNCOIPIT-DYMXBOOHSA-N |
SMILES |
CCC(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |
SMILES isomérico |
CCC(C)C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |
SMILES canónico |
CCC(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |
Sinónimos |
N-Debenzoyl-N-α-methylbutyrylpaclitaxel; 7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete Benzenepropanoic Acid Derivative; [2aR-2aα,4β,4aβ,6β,9α(αR*,βS*),11α,12α,12aα,12bα]]-α-Hydroxy-β-[(2-methyl-1-oxobutyl)amino]-,6,12b-bis(acetyloxy)-12-(benzoyloxy |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















